

# Meta-analysis of Savolitinib Clinical Trial Data in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Savolitinib (also known as Volitinib) is a potent and highly selective small-molecule inhibitor of the MET tyrosine kinase, a key driver in various cancers. This guide provides a meta-analysis of publicly available clinical trial data for savolitinib, offering a comparative perspective against other therapeutic alternatives. The information is intended to support researchers, scientists, and drug development professionals in their understanding of savolitinib's clinical profile and its potential role in oncology.

# Data Presentation: Efficacy and Safety of Savolitinib and Comparators

The following tables summarize the key efficacy and safety data from clinical trials involving savolitinib and its alternatives in Non-Small Cell Lung Cancer (NSCLC) and Papillary Renal Cell Carcinoma (PRCC).

### Table 1: Efficacy of Savolitinib in MET Exon 14 Skipping (METex14) NSCLC



| Clinical<br>Trial                   | Treatmen<br>t Arm                      | N  | Objective<br>Respons<br>e Rate<br>(ORR) | Median Duration of Respons e (DoR) (months) | Median Progressi on-Free Survival (PFS) (months) | Median<br>Overall<br>Survival<br>(OS)<br>(months) |
|-------------------------------------|----------------------------------------|----|-----------------------------------------|---------------------------------------------|--------------------------------------------------|---------------------------------------------------|
| Phase II<br>(NCT0289<br>7479)[1][2] | Savolitinib<br>(Treatment<br>-naïve)   | 87 | -                                       | -                                           | 6.9                                              | 10.9                                              |
| Phase II<br>(NCT0289<br>7479)[1][2] | Savolitinib<br>(Previously<br>treated) | 79 | -                                       | -                                           | 6.9                                              | 19.4                                              |
| Phase IIIb<br>(NCT0492<br>3945)[3]  | Savolitinib<br>(Treatment<br>-naïve)   | 87 | -                                       | -                                           | -                                                | 28.3                                              |
| Phase IIIb<br>(NCT0492<br>3945)[3]  | Savolitinib<br>(Previously<br>treated) | 79 | -                                       | -                                           | -                                                | 25.3                                              |

Table 2: Efficacy of Savolitinib in Combination with Osimertinib for EGFR-mutated, MET-amplified NSCLC



| Clinical<br>Trial                | Treatmen<br>t Arm               | N   | ORR                                   | Median<br>DoR<br>(months) | Median<br>PFS<br>(months) | Median<br>OS<br>(months) |
|----------------------------------|---------------------------------|-----|---------------------------------------|---------------------------|---------------------------|--------------------------|
| SAVANNA<br>H (Phase<br>II)[3][4] | Savolitinib<br>+<br>Osimertinib | 101 | 56%<br>(Investigat<br>or<br>assessed) | 7.1                       | 7.4                       | Not<br>Reported          |
| SACHI<br>(Phase III)<br>[5][6]   | Savolitinib<br>+<br>Osimertinib | 106 | 58%                                   | 8.4                       | 8.2                       | 22.9                     |
| SACHI<br>(Phase III)<br>[5][6]   | Chemother<br>apy                | 105 | 34%                                   | 3.2                       | 4.5                       | 17.7                     |

Table 3: Efficacy of Savolitinib in MET-driven Papillary

Renal Cell Carcinoma (PRCC)

| Clinical<br>Trial                  | Treatment<br>Arm | N  | ORR | Median PFS<br>(months) | Median OS<br>(months) |
|------------------------------------|------------------|----|-----|------------------------|-----------------------|
| SAVOIR<br>(Phase III)[7]<br>[8][9] | Savolitinib      | 33 | 27% | 7.0                    | Not Reached           |
| SAVOIR<br>(Phase III)[7]<br>[8][9] | Sunitinib        | 27 | 7%  | 5.6                    | 13.2                  |

# Table 4: Common Treatment-Emergent Adverse Events (TEAEs) of Savolitinib (All Grades)



| Adverse Event                        | Savolitinib Monotherapy<br>(Frequency) | Savolitinib + Osimertinib<br>(Frequency) |
|--------------------------------------|----------------------------------------|------------------------------------------|
| Nausea                               | 62.5%[1]                               | 45%[4]                                   |
| Vomiting                             | 41.7%[1]                               | 21%[4]                                   |
| Fatigue                              | 35.4%[1]                               | Not Reported                             |
| Peripheral Edema                     | 27.1%[1]                               | 58%[4]                                   |
| Diarrhea                             | Not Reported                           | 33%[4]                                   |
| Increased Aspartate Aminotransferase | 39% (with gefitinib)[1]                | Not Reported                             |

## Experimental Protocols MET Exon 14 Skipping NSCLC (NCT02897479)[1][2]

- Study Design: A pivotal Phase II, open-label, single-arm study in Chinese patients with METex14 NSCLC.
- Patient Population: Patients with locally advanced or metastatic NSCLC harboring MET exon
   14 skipping mutations.
- Intervention: Savolitinib administered orally at the recommended Phase II dose (600 mg once daily).
- Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee.

## EGFR-mutated, MET-amplified NSCLC (SAVANNAH and SACHI Trials)[3][4][5][6]

- Study Design:
  - SAVANNAH (NCT03778229): A Phase II, open-label, single-arm study.
  - SACHI (NCT05015608): A Phase III, randomized, open-label, multicenter study.



- Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET amplification who had progressed on a prior EGFR TKI.
- Intervention:
  - SAVANNAH: Savolitinib (300 mg twice daily) in combination with osimertinib (80 mg once daily).
  - SACHI: Savolitinib plus osimertinib versus platinum-based doublet chemotherapy.
- Primary Endpoint:
  - SAVANNAH: ORR.
  - SACHI: Progression-Free Survival (PFS).

### MET-driven Papillary Renal Cell Carcinoma (SAVOIR Trial - NCT03091192)[7][8][9][10]

- Study Design: A Phase III, randomized, open-label, multicenter study.
- Patient Population: Patients with MET-driven, unresectable, locally advanced or metastatic PRCC.
- Intervention: Savolitinib (600 mg once daily) versus sunitinib (50 mg once daily for 4 weeks on, 2 weeks off).
- Primary Endpoint: Progression-Free Survival (PFS).
- Tumor Assessments: Performed every 6 weeks until disease progression as defined by RECIST 1.1 and confirmed by Blinded Independent Central Review (BICR).[10]

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Simplified MET signaling pathway and the inhibitory action of Savolitinib.





Click to download full resolution via product page

Caption: Experimental workflow of the SAVOIR Phase III clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration-A Narrative Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HUTCHMED HUTCHMED Highlights Savolitinib SAVANNAH Phase II and Other Data at European Lung Cancer Congress 2025 [hutch-med.com]
- 4. SAVANNAH Trial Evaluates Adding Savolitinib to Osimertinib After Progression of NSCLC [lungcancerstoday.com]
- 5. ilcn.org [ilcn.org]
- 6. onclive.com [onclive.com]
- 7. SAVOIR: A phase III study of savolitinib versus sunitinib in pts with MET-driven papillary renal cell carcinoma (PRCC) UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 8. Savolitinib vs. Sunitinib in MET-driven PRCC. [clin.larvol.com]
- 9. Efficacy of Savolitinib vs Sunitinib in Patients With MET-Driven Papillary Renal Cell Carcinoma: The SAVOIR Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Meta-analysis of Savolitinib Clinical Trial Data in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830839#meta-analysis-of-ansornitinib-clinical-trial-data-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com